5-(Oxan-2-ylidene)pentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Oxan-2-ylidene)pentan-2-ol is an organic compound with the molecular formula C10H18O2 It features a five-carbon chain with a hydroxyl group (-OH) attached to the second carbon and an oxan-2-ylidene group attached to the fifth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Oxan-2-ylidene)pentan-2-ol can be achieved through several methods. One common approach involves the reaction of 2-pentanone with an appropriate oxan-2-ylidene precursor under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Oxan-2-ylidene)pentan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alcohol or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halides, amines, or other substituted derivatives.
Scientific Research Applications
5-(Oxan-2-ylidene)pentan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Oxan-2-ylidene)pentan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The oxan-2-ylidene group may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Pentanol: A secondary alcohol with a similar carbon chain but lacking the oxan-2-ylidene group.
Tetrahydropyran: A six-membered ring compound with an oxygen atom, similar to the oxan-2-ylidene group in 5-(Oxan-2-ylidene)pentan-2-ol.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and an oxan-2-ylidene group, which confer distinct chemical and physical properties
Properties
CAS No. |
89455-92-5 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
5-(oxan-2-ylidene)pentan-2-ol |
InChI |
InChI=1S/C10H18O2/c1-9(11)5-4-7-10-6-2-3-8-12-10/h7,9,11H,2-6,8H2,1H3 |
InChI Key |
ZQPAGHHVNLMTIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C1CCCCO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.